

Validating Ddr1-IN-1 Specificity: A KinomeScan-Based Comparison

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Compound of Interest

Compound Name: *Ddr1-IN-1*

Cat. No.: *B607012*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor **Ddr1-IN-1** with alternative DDR1 inhibitors, focusing on specificity data generated using the KinomeScan platform. The information presented is intended to assist researchers in making informed decisions when selecting a pharmacological tool for studying Discoidin Domain Receptor 1 (DDR1) signaling.

Introduction to DDR1

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that plays a crucial role in cell adhesion, migration, proliferation, and matrix remodeling.^[1] Unlike many other RTKs, DDR1 is activated by binding to collagen, a major component of the extracellular matrix. Dysregulation of DDR1 signaling has been implicated in various diseases, including fibrosis, inflammation, and several types of cancer. This makes DDR1 an attractive therapeutic target for drug development.

Ddr1-IN-1: A Potent and Selective DDR1 Inhibitor

Ddr1-IN-1 is a well-characterized and selective inhibitor of DDR1.^{[1][2]} It exhibits potent inhibition of DDR1 autophosphorylation in cellular assays and demonstrates high selectivity across the human kinome, as determined by broad-panel screening platforms like KinomeScan.^{[1][2]}

Comparative Analysis of DDR1 Inhibitor Specificity

The specificity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and potential toxicity. The KinomeScan platform is a widely used competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.

Below is a comparison of **Ddr1-IN-1** with other known DDR1 inhibitors. The data is presented to highlight the on-target potency and the broader selectivity profile.

Table 1: On-Target Potency of DDR1 Inhibitors

Inhibitor	DDR1 IC ₅₀ (nM)	DDR2 IC ₅₀ (nM)	Reference
Ddr1-IN-1	105	413	[1]
Imatinib	43	-	
Nilotinib	3.7	-	
Dasatinib	1.35	-	
Ponatinib	9	9	

Note: IC₅₀ values can vary depending on the assay conditions. Data presented here is for comparative purposes.

Table 2: KinomeScan Selectivity Profile Comparison

The selectivity of an inhibitor is often expressed as a "Selectivity Score" (S-score), which represents the fraction of kinases that are potently inhibited at a given concentration. A lower S-score indicates higher selectivity.

Inhibitor	KinomeScan Panel Size	Concentration (μM)	Selectivity Score (S)	Key Off-Targets	Reference
Ddr1-IN-1	451	1	0.01	ABL, KIT, PDGFRβ	
Imatinib	>400	1	-	ABL, KIT, PDGFR	[3]
Nilotinib	>400	1	-	ABL, KIT, PDGFR	[3]
Dasatinib	>400	1	-	ABL, SRC family, KIT, PDGFR	[3] [4]
Ponatinib	>400	1	-	ABL, VEGFR, FGFR, SRC family	

Note: Comprehensive, directly comparable KinomeScan percentage inhibition data for all inhibitors across the same kinase panel is not always publicly available. The information above is compiled from various sources and should be interpreted with caution. Researchers are encouraged to consult the primary literature for detailed selectivity data.

Experimental Protocols

KinomeScan Competition Binding Assay

The KinomeScan assay is a proprietary technology from Eurofins Discovery. The general principles of the assay are as follows:

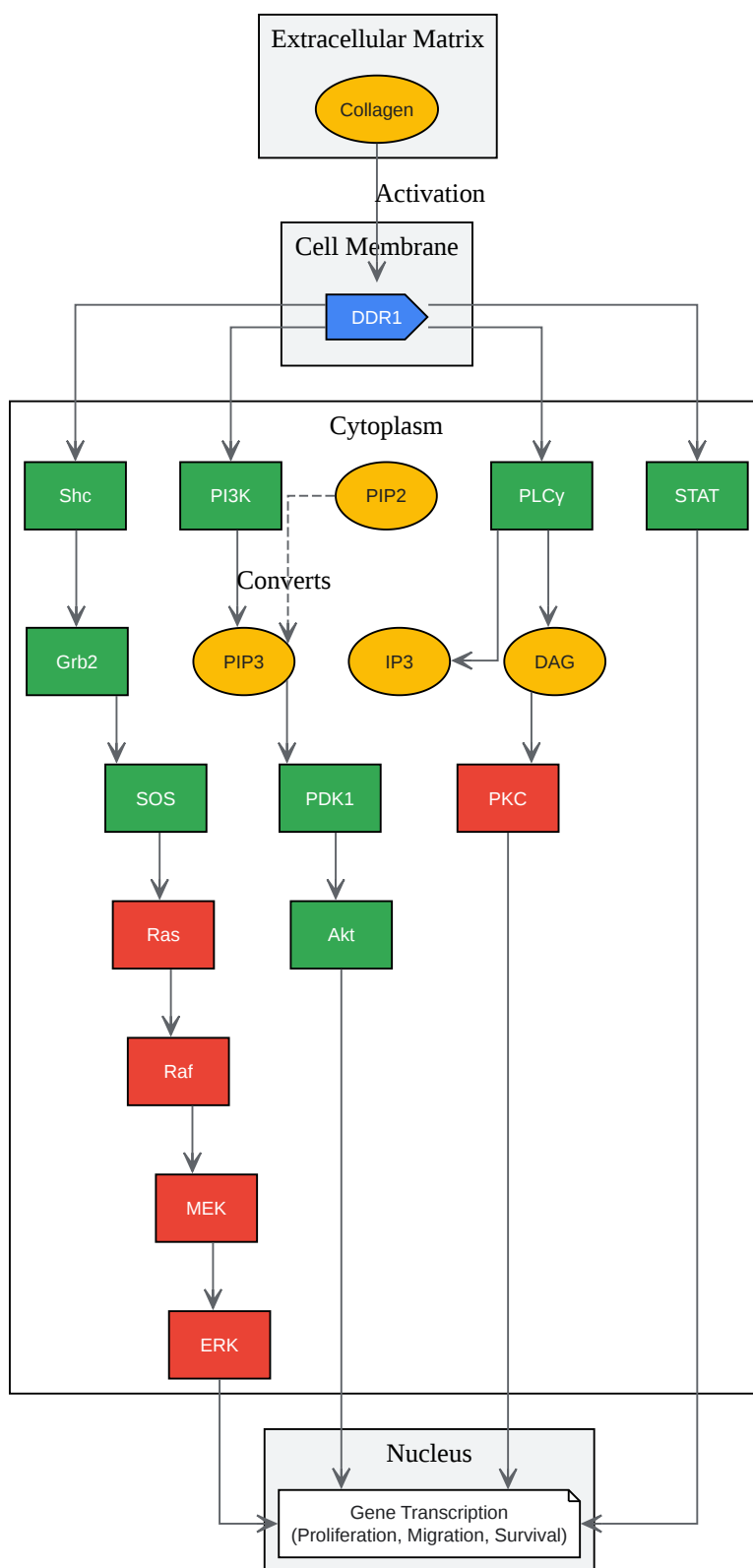
- **Assay Principle:** The assay is based on a competitive binding format. A test compound is competed against a proprietary, immobilized, active-site directed ligand for binding to the kinase of interest.
- **Components:**

- Kinase: A DNA-tagged kinase.
- Immobilized Ligand: A kinase-specific ligand immobilized on a solid support.
- Test Compound: The inhibitor being profiled.
- Procedure: a. The DNA-tagged kinase is incubated with the test compound at various concentrations. b. This mixture is then added to the immobilized ligand. c. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. d. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
- Data Analysis: The results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (K_d) can also be determined from dose-response curves.^[5]

Visualizing DDR1 Signaling and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams were generated using Graphviz.

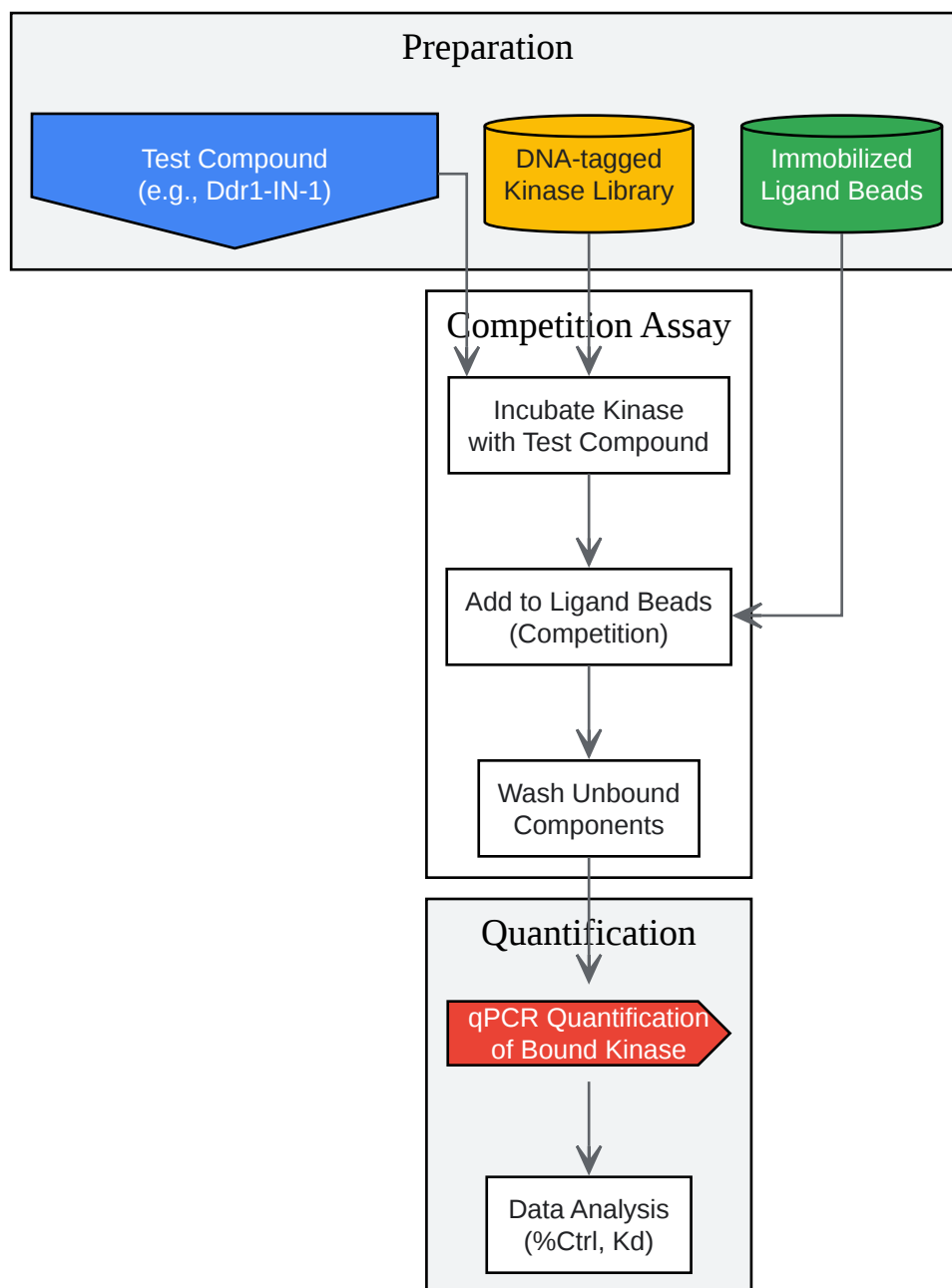
DDR1 Signaling Pathway



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Caption: Simplified DDR1 signaling pathway.

KinomeScan Experimental Workflow



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Caption: KinomeScan experimental workflow.

Conclusion

Ddr1-IN-1 stands out as a highly selective inhibitor of DDR1, making it a valuable tool for investigating the specific roles of this receptor in health and disease. While other multi-kinase inhibitors, such as imatinib, nilotinib, dasatinib, and ponatinib, also exhibit potent DDR1 inhibition, their broader kinase activity profiles necessitate careful consideration and the use of appropriate controls to ensure that observed biological effects are indeed attributable to DDR1 inhibition. The comprehensive selectivity data provided by platforms like KinomeScan is indispensable for the rigorous validation of kinase inhibitor specificity and the reliable interpretation of research findings.

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